(E)-Fluvoxamine-d4 Maleate (E)-Fluvoxamine-d4 Maleate (E)-Fluvoxamine-d4 Maleate is an isotope labelled derivative of Fluvoxamine.Fluvoxamine is a selective serotonin reuptake inhibitor and σ1 receptor agonist. Fluvoxamine can be used for the treatment of obsessive–compulsive disorder.
Brand Name: Vulcanchem
CAS No.: 1432075-74-5
VCID: VC0196417
InChI:
SMILES:
Molecular Formula: C19H21D4F3N2O6
Molecular Weight: 438.44

(E)-Fluvoxamine-d4 Maleate

CAS No.: 1432075-74-5

Cat. No.: VC0196417

Molecular Formula: C19H21D4F3N2O6

Molecular Weight: 438.44

Purity: 98% by HPLC; 99% atom D

* For research use only. Not for human or veterinary use.

(E)-Fluvoxamine-d4 Maleate - 1432075-74-5

CAS No. 1432075-74-5
Molecular Formula C19H21D4F3N2O6
Molecular Weight 438.44

Chemical Properties and Structure

(E)-Fluvoxamine-d4 Maleate is characterized by specific chemical and physical properties that make it suitable for its intended research applications. Understanding these properties is essential for researchers working with this compound.

Molecular Characteristics

(E)-Fluvoxamine-d4 Maleate has the chemical formula C19H21D4F3N2O6, indicating the presence of four deuterium atoms (D) replacing hydrogen atoms in the structure . The molecular weight of the compound is approximately 438.43-438.44 g/mol . The "E" designation in the name refers to the stereochemistry around a carbon-carbon double bond in the molecule, specifically indicating the trans configuration. The IUPAC name for this compound is (E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine.

Physical Properties

The physical properties of (E)-Fluvoxamine-d4 Maleate are similar to those of the parent compound, fluvoxamine maleate, with slight differences due to the isotopic substitution. The compound is typically supplied as a solid powder with a high purity standard. According to available data, the compound is produced with a purity of ≥98% by HPLC and 99% atom D, indicating that 99% of the intended hydrogen positions have been successfully replaced with deuterium.

The following table summarizes the key chemical and physical properties of (E)-Fluvoxamine-d4 Maleate:

PropertyValueSource
CAS Number1432075-74-5
Molecular FormulaC19H21D4F3N2O6
Molecular Weight438.43-438.44 g/mol
Purity≥98% by HPLC; 99% atom D
Physical StateSolid
Product FormatNeat

Analytical Methods and Quantification

The development of sensitive and selective analytical methods for the quantification of fluvoxamine in biological matrices is a critical application of (E)-Fluvoxamine-d4 Maleate. These methods are essential for various research purposes, including pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

LC-MS/MS Method Development

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of fluvoxamine in human plasma, using (E)-Fluvoxamine-d4 as the internal standard . This method covers a concentration range of 2.6260 to 294.0960 ng/mL, which is suitable for most pharmacokinetic studies. The method involves extracting fluvoxamine and its deuterated internal standard from plasma samples using liquid-liquid extraction techniques, followed by chromatographic separation and tandem mass spectrometric detection .

Mass Spectrometric Parameters

The mass spectrometric detection of fluvoxamine and (E)-Fluvoxamine-d4 involves specific parameters that enable their selective and sensitive measurement. The following table summarizes the MS/MS parameters used for the detection of these compounds:

CompoundParent Ion (m/z)Daughter Ion (m/z)Dwell Time (sec)Cone Voltage (V)Collision Energy (eV)
Fluvoxamine319.3070.990.25020
Fluvoxamine-D4323.2371.040.25020

Source:

The slightly higher mass-to-charge ratio (m/z) of the parent and daughter ions for Fluvoxamine-D4 compared to fluvoxamine reflects the mass difference due to the deuterium atoms, allowing for selective detection of each compound even in the presence of the other.

Recovery and Validation Parameters

The performance of analytical methods using (E)-Fluvoxamine-d4 as the internal standard has been evaluated through various validation parameters. Recovery studies have shown that the average recovery of fluvoxamine from plasma samples is approximately 62.74%, with a coefficient of variation (CV) of 3.10% across different quality control levels . The mean recovery of the internal standard, (E)-Fluvoxamine-d4, was reported to be 84.55% . These recovery rates demonstrate the efficiency of the liquid-liquid extraction procedure used in the method.

Validation parameters for the LC-MS/MS method include:

ParameterAcceptance CriteriaObserved Result
Specificity and Selectivity (% passing lots)>80%100%
Specificity and Selectivity (%CV of Area Ratio)≤20%4.28%
Carry Over Test (Analyte)<20%8.36%
Carry Over Test (IS)<5%-0.12%
Recovery≤110%Analyte: 66.72%, IS: 83.04%

Source:

These validation parameters demonstrate that the analytical method using (E)-Fluvoxamine-d4 as the internal standard is robust, selective, and suitable for its intended purpose.

Current Research and Future Perspectives

Research on (E)-Fluvoxamine-d4 Maleate and similar deuterated compounds continues to evolve, with several areas of interest for future investigation.

Advances in Bioanalytical Methods

Ongoing research focuses on improving bioanalytical methods for the quantification of fluvoxamine and related compounds in various biological matrices. The development of more sensitive, selective, and efficient analytical techniques using (E)-Fluvoxamine-d4 Maleate as an internal standard represents an active area of research . These advances may include miniaturized sample preparation techniques, novel extraction methods, and improved mass spectrometric detection strategies.

Applications in Metabolic Studies

Deuterated compounds like (E)-Fluvoxamine-d4 Maleate can be valuable tools in metabolic studies, helping researchers to elucidate metabolic pathways and identify metabolites of the parent drug. The isotopic labeling allows for tracking the fate of specific parts of the molecule during metabolism, providing insights into the mechanisms of drug biotransformation.

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